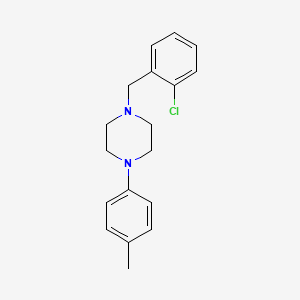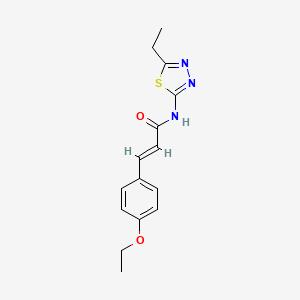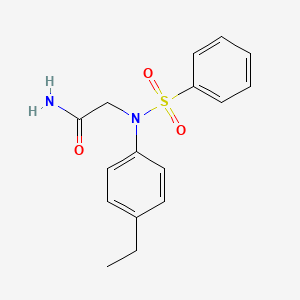![molecular formula C16H17N3O3S B5732781 N-({[3-(isobutyrylamino)phenyl]amino}carbonothioyl)-2-furamide](/img/structure/B5732781.png)
N-({[3-(isobutyrylamino)phenyl]amino}carbonothioyl)-2-furamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-({[3-(isobutyrylamino)phenyl]amino}carbonothioyl)-2-furamide, also known as NBPT, is a chemical compound used in the field of agriculture as a nitrification inhibitor. It was first synthesized in 1984 and has since gained popularity due to its ability to reduce nitrogen loss in soil.
Mecanismo De Acción
N-({[3-(isobutyrylamino)phenyl]amino}carbonothioyl)-2-furamide works by inhibiting the activity of the enzyme urease, which is responsible for the conversion of urea to ammonium. By slowing down this process, N-({[3-(isobutyrylamino)phenyl]amino}carbonothioyl)-2-furamide reduces the amount of ammonium available for conversion to nitrate, thus reducing nitrogen loss in soil.
Biochemical and Physiological Effects:
N-({[3-(isobutyrylamino)phenyl]amino}carbonothioyl)-2-furamide has been shown to have no adverse effects on soil microorganisms and plant growth. It does not affect the uptake of other nutrients by plants and does not accumulate in soil over time. N-({[3-(isobutyrylamino)phenyl]amino}carbonothioyl)-2-furamide has also been shown to have no negative impact on soil pH.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-({[3-(isobutyrylamino)phenyl]amino}carbonothioyl)-2-furamide in lab experiments is its ability to reduce nitrogen loss, which can result in more accurate measurements of nitrogen uptake by plants. However, one limitation is that N-({[3-(isobutyrylamino)phenyl]amino}carbonothioyl)-2-furamide is not effective in all soil types and may not be suitable for all crops.
Direcciones Futuras
There are several areas of future research for N-({[3-(isobutyrylamino)phenyl]amino}carbonothioyl)-2-furamide. One area is the development of more efficient synthesis methods that can reduce the cost of production. Another area is the investigation of the long-term effects of N-({[3-(isobutyrylamino)phenyl]amino}carbonothioyl)-2-furamide on soil health and crop productivity. Finally, research could be conducted on the use of N-({[3-(isobutyrylamino)phenyl]amino}carbonothioyl)-2-furamide in combination with other fertilizers and soil amendments to further improve crop yields and reduce nitrogen loss.
Métodos De Síntesis
N-({[3-(isobutyrylamino)phenyl]amino}carbonothioyl)-2-furamide is synthesized through a multistep process that involves the reaction of 3-aminobenzoic acid with isobutyryl chloride to form N-(3-isobutyrylamino)benzoic acid. This is then reacted with thiophosgene to form N-(3-isobutyrylamino)benzoyl isothiocyanate. Finally, the product is reacted with furfurylamine to form N-({[3-(isobutyrylamino)phenyl]amino}carbonothioyl)-2-furamide.
Aplicaciones Científicas De Investigación
N-({[3-(isobutyrylamino)phenyl]amino}carbonothioyl)-2-furamide has been extensively studied for its potential use in agriculture. It is used as a nitrification inhibitor, which means it slows down the conversion of ammonium to nitrate in soil. This helps to reduce nitrogen loss and increase nitrogen use efficiency in crops. N-({[3-(isobutyrylamino)phenyl]amino}carbonothioyl)-2-furamide has been shown to be effective in reducing nitrate leaching and increasing crop yields in various crops such as wheat, maize, and rice.
Propiedades
IUPAC Name |
N-[[3-(2-methylpropanoylamino)phenyl]carbamothioyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3S/c1-10(2)14(20)17-11-5-3-6-12(9-11)18-16(23)19-15(21)13-7-4-8-22-13/h3-10H,1-2H3,(H,17,20)(H2,18,19,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJAOWKAZNACPPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC(=CC=C1)NC(=S)NC(=O)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-({3-[(2-methylpropanoyl)amino]phenyl}carbamothioyl)furan-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-cyclopentyl-2-[(2,8-dimethyl-4-quinolinyl)carbonyl]hydrazinecarbothioamide](/img/structure/B5732703.png)
![N-(2-methyl-3-nitrophenyl)-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B5732711.png)

![{[5-(4-bromophenyl)-4-(2-methyl-2-propen-1-yl)-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B5732723.png)


![N-[3-(aminocarbonyl)-5,6-dihydro-4H-cyclopenta[b]thien-2-yl]-N'-(2-methoxyethyl)ethanediamide](/img/structure/B5732735.png)


![2-[(3-chlorobenzyl)thio]-N-(4-chlorophenyl)acetamide](/img/structure/B5732760.png)


![ethyl 4-{[(isobutylamino)carbonothioyl]amino}benzoate](/img/structure/B5732778.png)
